molecular formula C8H7N3O B2886880 3-(4H-1,2,4-triazol-3-yl)phenol CAS No. 1333823-62-3

3-(4H-1,2,4-triazol-3-yl)phenol

Cat. No.: B2886880
CAS No.: 1333823-62-3
M. Wt: 161.164
InChI Key: VYGYOXRDZPLXLU-UHFFFAOYSA-N
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Description

3-(4H-1,2,4-triazol-3-yl)phenol is a heterocyclic compound that features a triazole ring attached to a phenol group

Scientific Research Applications

3-(4H-1,2,4-triazol-3-yl)phenol has numerous applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibitors and as a ligand in coordination chemistry.

    Industry: It is utilized in the production of advanced materials and as an intermediate in various chemical processes.

Mechanism of Action

Target of Action

Triazole compounds, which include 3-(4h-1,2,4-triazol-3-yl)phenol, are known to interact with a variety of enzymes and receptors due to their ability to form hydrogen bonds .

Mode of Action

It’s known that the nitrogen atoms of the 1,2,4-triazole ring can bind to the iron in the heme moiety of cyp-450, and phenyl moieties have a key interaction in the active site of the enzyme . This interaction could potentially inhibit the enzyme’s function, leading to changes in cellular processes.

Biochemical Pathways

Triazole compounds have been shown to mimic the key interactions involved in shikimate kinase-substrate complex formation, which is crucial for the biosynthesis of aromatic amino acids in bacteria .

Pharmacokinetics

The presence of the 1,2,4-triazole moiety can influence the dipole moment, polarity, solubility, lipophilicity, and hydrogen bonding capacity of the molecule, potentially improving its physicochemical, pharmacological, and pharmacokinetic properties .

Result of Action

Triazole compounds have been shown to exhibit a wide range of biological activities, including antimicrobial, antifungal, and antitumor activities . In particular, one study found that a coordination polymer based on a similar triazole compound demonstrated good antitumor activity against glioma cells .

Action Environment

The physicochemical properties of triazole compounds, such as solubility and lipophilicity, can be influenced by environmental factors like ph and temperature .

Safety and Hazards

The safety and hazards associated with “3-(4H-1,2,4-triazol-3-yl)phenol” can be assessed using various methods . For example, cytotoxicity assays can be used to evaluate the compound’s toxicity against various cell lines .

Future Directions

The future directions for research on “3-(4H-1,2,4-triazol-3-yl)phenol” could involve further studies on its synthesis, properties, and potential applications . For example, the compound could be further optimized to develop novel antimycobacterial agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4H-1,2,4-triazol-3-yl)phenol typically involves the reaction of 4-amino-5-mercapto-4H-1,2,4-triazole with phenolic compounds. One common method includes the condensation of 4-(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)phenol with salicylaldehyde derivatives in a 1:1 molar ratio . The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the scalability of the synthetic routes mentioned above can be adapted for industrial purposes, involving larger reaction vessels and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4H-1,2,4-triazol-3-yl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The phenolic hydrogen can be substituted with various functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions include substituted phenols, quinones, and reduced triazole derivatives. These products can further undergo additional chemical transformations to yield a wide range of compounds with diverse functionalities.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4H-1,2,4-triazol-3-yl)phenol
  • 4-(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)phenol
  • 2-(4,5-diphenyl-4H-1,2,4-triazol-3-yl)phenol

Uniqueness

3-(4H-1,2,4-triazol-3-yl)phenol is unique due to its specific substitution pattern on the phenol ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for developing new materials and pharmaceuticals .

Properties

IUPAC Name

3-(1H-1,2,4-triazol-5-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O/c12-7-3-1-2-6(4-7)8-9-5-10-11-8/h1-5,12H,(H,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYGYOXRDZPLXLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C2=NC=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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